molecular formula C6H4BrN3 B12996011 5-Bromoimidazo[1,2-c]pyrimidine

5-Bromoimidazo[1,2-c]pyrimidine

Cat. No.: B12996011
M. Wt: 198.02 g/mol
InChI Key: HCRAJZINPXGYEV-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-c]pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrimidines with methyl ketones and bromine in a ratio of 1:1:2 . This reaction proceeds through a series of steps, including bromination and cyclization, to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Cyclization Reactions: Catalysts such as palladium or copper are frequently used to facilitate these reactions.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidine derivatives, while cyclization reactions can produce fused ring systems.

Scientific Research Applications

5-Bromoimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 5-Bromoimidazo[1,2-c]pyrimidine is unique due to its specific bromination pattern and the combination of imidazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromoimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H

InChI Key

HCRAJZINPXGYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC=C2)Br

Origin of Product

United States

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